4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chloro group and a 2-{[(3-methoxypropyl)amino]methyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The raw materials used in the synthesis are readily available, making the production process cost-effective and suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and amino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar chemical properties but different biological activities.
4-Amino-3-methylphenol: Another phenolic compound with an amino group, used in different applications.
Uniqueness
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is unique due to the presence of both chloro and amino groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-[(3-methoxypropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-15-6-2-5-13-8-9-7-10(12)3-4-11(9)14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
PCXGVNRJBOQYGK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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